molecular formula C12H19NO2 B502190 N-(2-ethoxybenzyl)-2-methoxyethanamine CAS No. 827328-44-9

N-(2-ethoxybenzyl)-2-methoxyethanamine

Cat. No.: B502190
CAS No.: 827328-44-9
M. Wt: 209.28g/mol
InChI Key: VCASLGJOPBKMLL-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-2-methoxyethanamine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. It features a phenethylamine-derived structure, combining a 2-ethoxybenzyl group with a 2-methoxyethylamine chain. This molecular architecture is characteristic of compounds studied for their activity on central nervous system targets . Compounds within this structural family are frequently investigated for their high affinity and efficacy as agonists or antagonists at various serotonin receptor subtypes, particularly the 5-HT 2A receptor . Research into analogs, such as the NBOH series, demonstrates that these compounds can produce discriminative stimulus effects in animal models similar to classic serotonergic hallucinogens like DOM, making them valuable tools for studying the neurobiology and pharmacology of perception and consciousness . Furthermore, the 2-methoxyethylamine moiety is a recognized building block in chemical synthesis, contributing to the physicochemical properties of the molecule and its relevance in developing other bioactive agents . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to elucidate the structural determinants of receptor binding and functional activity. Strictly for Research Use Only, this chemical is not for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets and literature prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCASLGJOPBKMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 2 Ethoxybenzyl 2 Methoxyethanamine

Precursor Synthesis and Derivatization

The efficient construction of N-(2-ethoxybenzyl)-2-methoxyethanamine is fundamentally dependent on the successful synthesis of its two primary building blocks: 2-methoxyethylamine (B85606) and an appropriate 2-ethoxybenzyl electrophile, typically a halide.

Synthesis of 2-Methoxyethylamine and its Derivatives

2-Methoxyethylamine (CAS 109-85-3) is a crucial primary amine precursor. merckmillipore.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com Several synthetic pathways have been developed for its preparation, each with distinct advantages concerning starting materials, cost, and scalability.

One prominent method involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether. This process utilizes ammonia (B1221849) in the presence of hydrogen and a solid catalyst, often a supported metal catalyst containing transition metal oxides, to convert the hydroxyl group into a primary amine. google.com This approach is favored for its atom economy. google.com

Another common industrial preparation starts with 1-(2-chloroethoxy)-2-methoxyethane, which is reacted with an excess of ammonia under pressure and elevated temperature. chemicalbook.com The reaction proceeds via nucleophilic substitution, where ammonia displaces the chloride to form the primary amine. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 2-Methoxyethylamine

Starting Material(s) Key Reagents/Catalysts Reaction Type Typical Yield Reference(s)
Ethylene glycol monomethyl ether, Ammonia Hydrogen, Supported metal catalyst (e.g., Cu-Ni-Co/Al₂O₃) Catalytic Amination High google.com
1-(2-chloroethoxy)-2-methoxyethane, Ammonia Ammonia (excess) Nucleophilic Substitution High chemicalbook.com

Preparation of Substituted Benzyl (B1604629) Halides and Equivalents

The second key precursor is a substituted benzyl halide, specifically 2-ethoxybenzyl chloride or bromide. These compounds serve as electrophiles for reaction with the nucleophilic 2-methoxyethylamine. The synthesis of benzyl halides can be achieved through several established methods, typically starting from either the corresponding benzyl alcohol or toluene (B28343) derivative.

One effective method is the chlorination of 2-ethoxybenzyl alcohol. Reagents such as thionyl chloride (SOCl₂) or treatment with concentrated hydrochloric acid can be used to convert the primary alcohol into the corresponding benzyl chloride. organic-chemistry.org The use of tosyl chloride has also been reported to convert certain substituted benzyl alcohols into chlorides. researchgate.net

Alternatively, radical bromination of 2-ethoxytoluene provides a direct route to 2-ethoxybenzyl bromide. This reaction is typically initiated by light or a radical initiator (e.g., an azo compound) and uses a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. google.com For toluenes substituted with electron-attracting groups, bromination with hydrogen bromide in the presence of an oxidizing agent like hydrogen peroxide has proven effective. google.com

Table 2: General Methods for the Preparation of Substituted Benzyl Halides

Starting Material Reagent(s) Product Reaction Type Reference(s)
Substituted Benzyl Alcohol Thionyl Chloride (SOCl₂) or HCl Benzyl Chloride Nucleophilic Substitution organic-chemistry.org
Substituted Benzyl Alcohol Tosyl Chloride, DMAP, TEA Benzyl Chloride Chlorination researchgate.net
Substituted Toluene N-Bromosuccinimide (NBS), Initiator Benzyl Bromide Radical Halogenation google.com

Direct Synthetic Routes

With the precursors in hand, the final assembly of this compound can be accomplished through several direct synthetic strategies. The choice of method often depends on factors such as available starting materials, desired purity, and reaction scale.

Reductive Amination Approaches

Reductive amination is arguably the most versatile and widely used method for synthesizing secondary amines. youtube.com This two-step, one-pot process involves the reaction of an aldehyde (2-ethoxybenzaldehyde) with a primary amine (2-methoxyethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. labflow.comyoutube.com

The initial condensation to form the imine is often catalyzed by a trace amount of acid. youtube.com The subsequent reduction of the C=N double bond can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions. sigmaaldrich.commasterorganicchemistry.com This method avoids the issues of over-alkylation often encountered in direct alkylation. masterorganicchemistry.com

Table 3: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features Reference(s)
Sodium Borohydride NaBH₄ Common, inexpensive, can also reduce aldehydes/ketones. youtube.com
Sodium Cyanoborohydride NaBH₃CN Selectively reduces imines in the presence of carbonyls; stable in mildly acidic conditions. masterorganicchemistry.com

Nucleophilic Substitution Reactions with Amines

A direct and classical approach to forming the C-N bond is through the nucleophilic substitution (N-alkylation) of 2-methoxyethylamine with a 2-ethoxybenzyl halide. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the halide, displacing the halide leaving group.

This SN2 reaction typically requires the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct. orgsyn.org While straightforward, this method can sometimes lead to over-alkylation, where the desired secondary amine product reacts further with the benzyl halide to form a tertiary amine. Careful control of stoichiometry (e.g., using an excess of the primary amine) can help to minimize this side reaction.

Mannich Reaction Modifications in Amine Synthesis

The Mannich reaction is a powerful three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. thieme-connect.de The product, known as a Mannich base, is a β-amino-carbonyl compound. thieme-connect.deias.ac.in

While a classic Mannich reaction is not the most direct route to this compound, modifications and modern variants of this transformation are highly relevant to the synthesis of complex alkylamines. nih.gov In principle, a Mannich-type strategy could be envisioned where a pre-formed iminium ion, generated from 2-ethoxybenzaldehyde (B52182) and 2-methoxyethylamine, is reacted with a suitable nucleophile. More advanced, multicomponent Mannich reactions have been developed that can form C-N bonds by functionalizing C-H bonds directly. nih.gov These reactions showcase the versatility of iminium ion chemistry in constructing diverse amine scaffolds, providing a conceptual basis for alternative, albeit more complex, synthetic designs for the target molecule. ias.ac.in

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Methoxyethylamine
2-Ethoxybenzyl chloride
2-Ethoxybenzyl bromide
Ethanolamine (B43304)
Benzaldehyde
Ethylene glycol monomethyl ether
1-(2-chloroethoxy)-2-methoxyethane
2-Ethoxybenzyl alcohol
2-Ethoxytoluene
2-Ethoxybenzaldehyde
Thionyl chloride
Tosyl chloride
N-Bromosuccinimide (NBS)
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Triethylamine
Potassium carbonate
Ammonia
Hydrogen
Hydrogen bromide
Hydrogen chloride

Advanced Synthetic Transformations

The construction of the this compound molecular framework hinges on the efficient formation of the central carbon-nitrogen (C-N) bond. Advanced organic synthesis provides several powerful techniques to accomplish this, ranging from catalytic coupling reactions to the theoretical application of multi-component strategies.

Catalytic Coupling Reactions for C-N Bond Formation

The most direct and widely applied strategy for synthesizing this compound is reductive amination. This process involves the reaction of 2-ethoxybenzaldehyde with 2-methoxyethanamine. The reaction proceeds via the formation of an intermediate imine (a Schiff base), which is then reduced in situ or in a subsequent step to the target secondary amine.

The reaction can be performed in a one-pot process where the aldehyde, amine, and a reducing agent are mixed together. Alternatively, it can be a two-step sequence where the imine is first formed, often with removal of the water byproduct, followed by hydrogenation. google.com

Key aspects of this catalytic approach include:

Catalysts for Hydrogenation: A variety of catalysts are effective for the reduction of the imine. For catalytic hydrogenation with H₂ gas, catalysts based on noble metals such as Palladium on carbon (Pd/C) or Platinum (Pt) are common. Raney Nickel (Raney Ni) also serves as a cost-effective and efficient catalyst. google.comacs.org

Chemical Reducing Agents: Alternatively, the reduction can be accomplished using chemical hydrides. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this transformation, typically in alcoholic solvents like ethanol (B145695) or methanol. tsijournals.com

Alternative C-N Bond Formation: Another established route is the direct N-alkylation of 2-methoxyethanamine with a 2-ethoxybenzyl halide (e.g., bromide or chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While effective, this method can sometimes lead to the formation of a tertiary amine byproduct through over-alkylation. dergipark.org.tr

TABLE 1: Comparison of Catalytic Methods for C-N Bond Formation
MethodReactantsTypical Catalysts / ReagentsSolventAdvantagesPotential Challenges
One-Pot Reductive Amination2-ethoxybenzaldehyde, 2-methoxyethanamineH₂, Pd/C, Raney NiEthanol, Methanol, TolueneProcess efficiency, reduced handlingCatalyst deactivation, side reactions
Two-Step Reductive Amination2-ethoxybenzaldehyde, 2-methoxyethanamineNaBH₄, LiAlH₄Methanol, THFGood control over reaction, high yieldsLonger process time, handling of hydrides
N-Alkylation2-ethoxybenzyl halide, 2-methoxyethanamineBase (e.g., K₂CO₃, Et₃N)Acetonitrile, DMFAvoids aldehyde handlingOver-alkylation to tertiary amine dergipark.org.tr

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govrug.nl This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

While no specific MCR has been reported for the synthesis of this compound, a hypothetical approach based on the principles of the Ugi four-component reaction (Ugi-4CR) can be envisioned. The Ugi reaction is a powerful tool for generating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com

A theoretical Ugi-type MCR to assemble a related scaffold would involve:

Aldehyde: 2-ethoxybenzaldehyde

Amine: 2-methoxyethanamine

Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide.

Carboxylic Acid: An appropriate acid, like formic acid.

The reaction would proceed through the initial formation of the imine from 2-ethoxybenzaldehyde and 2-methoxyethanamine, which then reacts with the isocyanide and the carboxylic acid to form an α-amidoamide structure in a single pot. Although this would not yield the target molecule directly, subsequent chemical modification could potentially lead to the desired scaffold, showcasing the power of MCRs in rapidly building molecular complexity.

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact. For this compound, the reductive amination of 2-ethoxybenzaldehyde and 2-methoxyethanamine is the most likely candidate for large-scale production.

Process optimization would focus on several key parameters:

Raw Material Sourcing: The cost and availability of starting materials—2-ethoxybenzaldehyde and 2-methoxyethanamine—are primary economic drivers. google.com

Catalyst Selection and Loading: On an industrial scale, the choice of catalyst is critical. While noble metal catalysts like Pd/C are highly effective, their cost is significant. Cheaper alternatives like Raney Nickel may be preferred. acs.org Optimizing catalyst loading is essential to minimize cost while ensuring an acceptable reaction rate and complete conversion.

Solvent Choice: The ideal solvent should be inexpensive, have a low environmental impact, allow for easy product isolation, and be recyclable. Toluene or alcohols are common choices. acs.org The process may be designed to minimize solvent volume to improve throughput.

Reaction Conditions: Temperature, pressure (if using H₂ gas), and reaction time must be optimized to maximize the space-time yield while minimizing the formation of impurities. researchgate.net For instance, excessive temperatures can lead to side reactions, while insufficient temperatures result in slow, inefficient conversions.

Impurity Profile Management: A significant challenge in N-benzylation reactions is the formation of the tertiary amine via a second alkylation of the desired secondary amine product. researchgate.net Reaction conditions must be carefully controlled to suppress this impurity. Another potential impurity is unreacted starting material.

Product Isolation and Purification: The final product must be isolated in high purity. Industrial purification methods may include vacuum distillation or crystallization. Often, the amine is converted to a salt (e.g., a hydrochloride salt), which is typically a stable, crystalline solid that is easier to handle and purify by recrystallization than the free base oil. google.com

TABLE 2: Industrial Process Optimization Parameters
ParameterObjectiveConsiderations
CatalystMinimize cost, maximize activity & recyclabilityRaney Ni vs. Pd/C; catalyst loading; filtration/recovery methods. google.comacs.org
SolventImprove safety, reduce waste, ease of handlingUse of greener solvents; solvent recovery systems; concentration optimization.
TemperatureMaximize reaction rate, minimize side productsHeat exchange management for exothermic reactions; finding optimal temperature profile.
Pressure (H₂)Ensure efficient reduction, maintain safetyOperate at lowest effective pressure; use of specialized high-pressure reactors.
PurificationAchieve high purity, maximize recoveryVacuum distillation vs. salt formation and recrystallization; choice of anti-solvent.

Chemical Reactivity and Transformation Pathways of N 2 Ethoxybenzyl 2 Methoxyethanamine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-(2-ethoxybenzyl)-2-methoxyethanamine, as a secondary amine, readily undergoes acylation reactions with acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding N,N-disubstituted amides. byjus.comsimply.science This nucleophilic acyl substitution is a common and efficient method for amide bond formation. orgsyn.orgnih.gov The reaction proceeds by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. libretexts.org To drive the reaction to completion, a base like pyridine or triethylamine (B128534) is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. byjus.com

The general reactivity of amines in acylation can be influenced by steric hindrance and the electronic nature of the substituents. youtube.com In the case of this compound, the steric bulk of the 2-ethoxybenzyl and 2-methoxyethyl groups might slightly reduce the reaction rate compared to less hindered secondary amines. However, the reaction is generally expected to proceed efficiently under standard acylation conditions.

Table 1: Examples of Acylation Reactions of Secondary Amines

Acylating AgentProductReaction Conditions
Acetyl chlorideN-acetyl amidePresence of a base (e.g., pyridine)
Acetic anhydrideN-acetyl amideCan be performed with or without a catalyst
Benzoyl chlorideN-benzoyl amideSchotten-Baumann conditions (aqueous base)

The nitrogen atom of this compound can also act as a nucleophile in reactions with alkylating agents like alkyl halides, leading to the formation of a tertiary amine. ucalgary.capressbooks.pub This is a typical SN2 reaction where the amine displaces a halide ion from the alkyl halide. ucalgary.ca However, the direct alkylation of secondary amines can sometimes be challenging to control, as the resulting tertiary amine can also react with the alkyl halide to form a quaternary ammonium salt. libretexts.orgpressbooks.pub To achieve selective mono-alkylation, specific methodologies and reaction conditions may be required, such as using a large excess of the secondary amine or employing alternative alkylating agents like alcohols in the presence of a catalyst. acs.orgorganic-chemistry.org

The reactivity in alkylation is also subject to steric effects. The bulky substituents on the nitrogen of this compound could potentially hinder the approach of the alkylating agent, making the reaction slower than with less sterically demanding secondary amines. thieme-connect.com

Table 2: Common Alkylating Agents for Amines

Alkylating AgentProduct Type
Alkyl Halides (e.g., CH3I)Tertiary Amine/Quaternary Ammonium Salt
Alcohols (with catalyst)Tertiary Amine
Sulfonates (e.g., Tosylates)Tertiary Amine

The secondary amine functionality in this compound can undergo oxidation. The products of amine oxidation depend on the oxidizing agent used and the structure of the amine. youtube.com Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize secondary amines to hydroxylamines (R₂NOH). britannica.com Stronger oxidizing agents like potassium permanganate (KMnO₄) can lead to more complex reaction mixtures and potentially cleave the C-N bonds. youtube.comacs.org

It is important to note that the term "reduction" of a simple secondary amine is not a common transformation unless it is part of a larger functional group that can be reduced (which is not the case here). However, the compound could be involved in reductive amination processes if it were formed from a primary amine and a carbonyl compound, or if it were used as a reducing agent in certain contexts, though this is less typical for a simple secondary amine.

Reactions Involving the Alkoxy Groups

The molecule contains two ether linkages: an ethyl ether on the aromatic ring and a methyl ether on the ethylamine (B1201723) side chain. Ethers are generally unreactive but can be cleaved under harsh conditions. wikipedia.org

The cleavage of the ether bonds in this compound typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org

Cleavage of the Ethoxy Group: The cleavage of the aryl ethyl ether can occur via an SN2 mechanism at the ethyl group, leading to the formation of a phenol and ethyl iodide. masterorganicchemistry.com

Cleavage of the Methoxy (B1213986) Group: The cleavage of the methoxyethyl group will also likely proceed through an SN2 pathway, with the halide attacking the methyl group to produce an alcohol and methyl iodide. masterorganicchemistry.com

The relative ease of cleavage of the two ether groups would depend on the specific reaction conditions.

Table 3: Reagents for Ether Cleavage

ReagentConditionsTypical Products
Hydroiodic Acid (HI)Concentrated, high temperatureAlcohol/Phenol and Alkyl Iodide
Hydrobromic Acid (HBr)Concentrated, high temperatureAlcohol/Phenol and Alkyl Bromide
Boron Tribromide (BBr₃)Often at lower temperaturesAlcohol/Phenol and Alkyl Bromide

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group and the alkylamine substituent. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. libretexts.org

The ethoxy group is a strong activating group and an ortho, para-director. The N-(2-methoxyethyl)aminomethyl group is also an activating, ortho, para-directing group. The positions on the aromatic ring most susceptible to electrophilic attack would be those that are ortho and para to the ethoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the aromatic ring. libretexts.org

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom onto the ring.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst would introduce an alkyl or acyl group, respectively. However, the presence of the amine functionality can complicate these reactions as the nitrogen can coordinate with the Lewis acid catalyst, deactivating it.

The regioselectivity of these substitutions will be governed by the combined directing effects of the existing substituents.

Reactions of the Ethanamine Chain

Functionalization of the Ethylene (B1197577) Linker

No studies detailing the functionalization of the ethylene linker of this compound were identified. Research in this area would typically explore reactions that introduce new functional groups onto the two-carbon bridge between the nitrogen and the methoxy group. Such transformations could include, but are not limited to, hydroxylation, halogenation, or the introduction of other carbon-based substituents. The electronic and steric effects of the N-(2-ethoxybenzyl) and the terminal methoxy groups would be expected to influence the regioselectivity and stereoselectivity of these reactions.

Elimination Reactions

There is no available literature on the elimination reactions of this compound. In principle, secondary amines can undergo elimination reactions, such as the Hofmann or Cope elimination, to form alkenes. However, the specific conditions required and the products that would be formed from this compound have not been experimentally determined or reported. Factors such as the nature of the base used, the solvent, and the temperature would be critical in determining the outcome of such reactions.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

Without specific reactions being reported for this compound, there has been no elucidation of any corresponding reaction intermediates. The identification and characterization of intermediates are crucial for understanding the step-by-step process of a chemical transformation. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational chemistry are often employed for this purpose.

Kinetic Studies of Chemical Reactions

No kinetic studies on the chemical reactions of this compound have been published. Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them, providing insights into reaction mechanisms. Such studies would involve measuring reaction rates under varying conditions of concentration, temperature, and catalysts to determine the rate law and activation parameters.

Transition State Analysis in Reaction Mechanisms

In the absence of defined reactions and mechanistic pathways for this compound, no transition state analyses have been performed. Transition state analysis, often carried out using computational methods, provides a theoretical understanding of the highest energy point along a reaction coordinate, offering deep insights into the feasibility and stereochemical outcome of a chemical reaction.

Computational Chemistry and Molecular Modeling of N 2 Ethoxybenzyl 2 Methoxyethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach due to its favorable balance of accuracy and computational cost. For a molecule like N-(2-ethoxybenzyl)-2-methoxyethanamine, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The localization of these frontier orbitals can indicate potential sites for electrophilic and nucleophilic attack. For instance, in studies of other molecules, the HOMO is often found on electron-rich parts of the structure, while the LUMO is localized on electron-deficient regions. uaeu.ac.ae

DFT calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. The quality of this correlation is often assessed by the R² value of a linear regression between the calculated and experimental shifts. epstem.net

Table 1: Representative Data from DFT Calculations on Analogous Molecular Systems

PropertyTypical Value/ObservationSignificance
HOMO-LUMO GapVaries depending on molecular structureIndicates chemical reactivity and stability.
¹H and ¹³C NMR ShiftsCorrelation with experimental data (R² > 0.99)Confirms molecular structure. epstem.net
Molecular Electrostatic Potential (MEP)Maps electron density to identify reactive sitesVisualizes regions susceptible to electrophilic or nucleophilic attack.

Post-Hartree-Fock Methods for Molecular Systems

For higher accuracy in electronic structure calculations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. These calculations would offer a more refined understanding of the subtle electronic effects within this compound, which could be critical for accurately predicting its reactivity and interaction energies.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms and the resulting motions. This provides a dynamic picture of the molecule's conformational flexibility and its interactions with the solvent.

The process typically involves an initial energy minimization of the system to remove any unfavorable starting geometries. nih.gov This is followed by equilibration steps at a constant temperature and pressure (NVT and NPT ensembles) to bring the system to a stable state. nih.gov Finally, a production run is performed to collect data on the molecule's trajectory, from which various properties can be analyzed, such as root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond analysis to understand intermolecular interactions. nih.gov

Global Optimization of Molecular Geometries

To map out the potential energy surface (PES) and identify the most stable conformers, global optimization techniques are employed. researchgate.net These methods systematically explore the conformational space of the molecule by rotating its single bonds. The energy of each conformation is calculated, allowing for the identification of local and global energy minima. The results of such an analysis for this compound would reveal the preferred three-dimensional structures of the molecule and the energy required to transition between them. This information is crucial for understanding how the molecule might bind to a biological target.

Structure-Reactivity Relationship Prediction

By combining the insights from electronic structure calculations and conformational analysis, it is possible to predict the structure-reactivity relationships of this compound. The molecular electrostatic potential (MEP) map, derived from DFT calculations, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for metabolic attack or interaction with other molecules.

Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) provide quantitative measures of reactivity. A high HOMO energy suggests a greater ability to donate electrons, making the molecule a better nucleophile. Conversely, a low LUMO energy indicates a greater ability to accept electrons, making it a better electrophile. These reactivity indices are invaluable for understanding the chemical behavior of a molecule in various environments.

Molecular Design Principles and Virtual Synthesis

One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties, a process often termed in silico design. nih.gov

Starting with the core structure of this compound, medicinal or materials chemists can design a virtual library of analogues by systematically modifying different parts of the molecule. For example, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths, or the methoxy (B1213986) group on the ethylamine (B1201723) chain could be altered.

These virtual compounds can then be subjected to high-throughput computational screening. Properties such as binding affinity to a biological target, solubility, or electronic properties can be predicted using QSAR models or molecular docking simulations. mdpi.comnih.gov This in silico approach allows researchers to prioritize a smaller number of promising candidates for actual synthesis and experimental testing, saving significant time and resources. nih.gov

Beyond designing novel structures, computational models can also predict whether a designed analogue can be synthesized efficiently. acs.org Machine learning algorithms, trained on vast databases of known chemical reactions, can assess the likelihood of a proposed synthetic step being successful under standard laboratory conditions. mdpi.com

For a newly designed analogue of this compound, these predictive models could:

Estimate the probable reaction yield.

Suggest optimal reagents and catalysts. mdpi.com

These predictive tools are becoming increasingly integrated into the drug discovery and materials science pipelines, providing a crucial link between virtual design and practical synthesis. nih.gov

Synthesis and Exploration of N 2 Ethoxybenzyl 2 Methoxyethanamine Derivatives and Analogues

Structural Modifications at the Benzyl (B1604629) Moiety

Halogenated Benzyl Analogues

The introduction of halogen atoms onto the benzyl ring is a common strategy to modulate the electronic nature of the aromatic system. The synthesis of halogenated analogues of N-(2-ethoxybenzyl)-2-methoxyethanamine can be achieved through the reductive amination of a corresponding halogenated 2-ethoxybenzaldehyde (B52182) with 2-methoxyethanamine. Alternatively, direct halogenation of this compound can be employed, although this may lead to a mixture of products and potential side reactions. rsc.org The specific halogen and its position on the ring (ortho, meta, or para to the ethoxy group) will dictate the reactivity of the resulting analogue. For instance, the presence of an electron-withdrawing halogen can decrease the electron density of the aromatic ring. The preparation of halogenated benzylamines from halogenated benzonitriles is a known synthetic route. google.com

Table 1: Halogenated Benzyl Analogues of this compound

Substituent Position IUPAC Name Predicted Impact on Reactivity
Fluoro 4- N-(4-Fluoro-2-ethoxybenzyl)-2-methoxyethanamine Moderate electron-withdrawing effect
Chloro 4- N-(4-Chloro-2-ethoxybenzyl)-2-methoxyethanamine Stronger electron-withdrawing effect than fluoro
Bromo 4- N-(4-Bromo-2-ethoxybenzyl)-2-methoxyethanamine Similar electron-withdrawing effect to chloro
Chloro 5- N-(5-Chloro-2-ethoxybenzyl)-2-methoxyethanamine Significant electron-withdrawing effect

Varying Aromatic Substituents and their Impact on Reactivity

Beyond halogens, a variety of other substituents can be introduced to the benzyl ring to fine-tune the molecule's properties. The synthesis of these derivatives would typically follow a similar reductive amination pathway starting from the appropriately substituted 2-ethoxybenzaldehyde. The nature of these substituents—whether electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro)—profoundly affects the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions. For example, electron-donating groups would activate the ring towards electrophilic substitution, while electron-withdrawing groups would deactivate it. The synthesis of such substituted benzylamines can be influenced by the electronic properties of the substituents. mdpi.com

Table 2: Benzyl Analogues with Various Aromatic Substituents

Substituent Position IUPAC Name Predicted Impact on Reactivity
Methyl 4- N-(4-Methyl-2-ethoxybenzyl)-2-methoxyethanamine Electron-donating, activates the ring
Methoxy (B1213986) 4- N-(4-Methoxy-2-ethoxybenzyl)-2-methoxyethanamine Strongly electron-donating, activates the ring
Nitro 4- N-(4-Nitro-2-ethoxybenzyl)-2-methoxyethanamine Strongly electron-withdrawing, deactivates the ring
Cyano 4- N-(4-Cyano-2-ethoxybenzyl)-2-methoxyethanamine Strongly electron-withdrawing, deactivates the ring

Alterations to the Ethoxy Group

The ethoxy group at the 2-position of the benzyl moiety is another key site for structural modification. Changes to this alkoxy group can alter the steric hindrance and lipophilicity of the molecule.

Homologous Alkoxy Chain Derivatives

The synthesis of derivatives with varying alkoxy chain lengths (methoxy, propoxy, butoxy) can be accomplished by reacting the corresponding 2-alkoxybenzaldehyde with 2-methoxyethanamine. This allows for a systematic study of how the size of the alkoxy group affects the molecule's properties. The synthesis of 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides provides a potential route to related structures. google.com

Table 3: Homologous Alkoxy Chain Derivatives

Alkoxy Group IUPAC Name
Methoxy N-(2-Methoxybenzyl)-2-methoxyethanamine
Propoxy N-(2-Propoxybenzyl)-2-methoxyethanamine
Isopropoxy N-(2-Isopropoxybenzyl)-2-methoxyethanamine
Butoxy N-(2-Butoxybenzyl)-2-methoxyethanamine

Cyclic Ether Analogues

Replacing the linear ethoxy group with a cyclic ether, such as a tetrahydrofuranyloxy or tetrahydropyranyloxy group, can introduce conformational rigidity. The synthesis of these analogues could be approached by reacting a 2-(cycloalkoxy)benzaldehyde with 2-methoxyethanamine.

Table 4: Cyclic Ether Analogues

Cyclic Ether IUPAC Name
Tetrahydrofuran-2-yloxy N-(2-(Tetrahydrofuran-2-yloxy)benzyl)-2-methoxyethanamine
Tetrahydropyran-2-yloxy N-(2-(Tetrahydropyran-2-yloxy)benzyl)-2-methoxyethanamine

Modifications of the 2-Methoxyethanamine Unit

Table 5: Modifications of the 2-Methoxyethanamine Unit

Modified Unit Starting Amine Resulting Compound IUPAC Name
3-Methoxypropanamine 3-Methoxypropan-1-amine N-(2-Ethoxybenzyl)-3-methoxypropan-1-amine
2-Ethoxyethanamine 2-Ethoxyethan-1-amine N-(2-Ethoxybenzyl)-2-ethoxyethan-1-amine
2-(Propan-2-yloxy)ethanamine 2-(Propan-2-yloxy)ethan-1-amine N-(2-Ethoxybenzyl)-2-(propan-2-yloxy)ethan-1-amine
2-(tert-Butoxy)ethanamine 2-(tert-Butoxy)ethan-1-amine N-(2-Ethoxybenzyl)-2-(tert-butoxy)ethan-1-amine

Branched Alkyl Methoxyethanamine (B8433553) Isomers

The synthesis of branched alkyl methoxyethanamine isomers of this compound represents a key strategy for probing the structure-activity relationships of this chemical class. Branching in the alkyl chain can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability.

Recent advancements in synthetic methodologies offer several plausible routes to these target compounds. One prominent approach involves the visible-light-mediated carbonyl alkylative amination. beilstein-journals.orgnih.govnih.gov This multicomponent reaction brings together a primary amine, an aldehyde, and an alkyl iodide to construct α-branched secondary alkylamines. beilstein-journals.orgnih.govnih.gov For the synthesis of branched isomers of this compound, 2-ethoxybenzaldehyde would serve as the aldehyde component, while a variety of branched 2-methoxyethylamines and alkyl iodides could be employed to generate a library of derivatives.

Another powerful technique is the zinc-mediated carbonyl alkylative amination, which provides a robust and general method for accessing complex α-branched amines. google.comthieme-connect.de This method is particularly advantageous as it can overcome some of the limitations of traditional reductive amination, especially when dealing with sterically hindered ketones and amines. google.comthieme-connect.de

The table below illustrates a selection of potential branched alkyl methoxyethanamine isomers that could be synthesized using these modern methods.

Isomer Structure Systematic Name Potential Synthetic Route
Chemical structure of N-(2-ethoxybenzyl)-1-methoxypropan-2-amineN-(2-ethoxybenzyl)-1-methoxypropan-2-amineCarbonyl Alkylative Amination
Chemical structure of N-(2-ethoxybenzyl)-2-methoxypropan-1-amineN-(2-ethoxybenzyl)-2-methoxypropan-1-amineReductive Amination
Chemical structure of N-(2-ethoxybenzyl)-2-methoxy-2-methylpropan-1-amineN-(2-ethoxybenzyl)-2-methoxy-2-methylpropan-1-amineZinc-Mediated Carbonyl Alkylative Amination

Incorporation into Heterocyclic Systems

The incorporation of the this compound moiety into heterocyclic systems is a promising strategy for generating novel compounds with diverse pharmacological profiles. Heterocycles are fundamental components of many approved drugs and natural products. The secondary amine functionality in this compound serves as a key handle for a variety of cyclization reactions.

Several synthetic strategies can be envisioned for this purpose. For instance, the reaction of this compound with appropriate dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered nitrogen-containing heterocycles. The Paal-Knorr synthesis, for example, allows for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary or secondary amines.

Furthermore, transition-metal-catalyzed cyclization reactions offer a powerful toolkit for constructing complex heterocyclic frameworks. thieme-connect.de For example, [m+n+2] carbocyclization reactions can be employed to build polycyclic systems in a single step with high efficiency and selectivity. thieme-connect.de The this compound could potentially participate in such reactions if appropriately functionalized with unsaturated moieties.

The table below outlines some representative heterocyclic systems that could be synthesized from this compound.

Heterocyclic System General Structure Potential Synthetic Approach
Pyrrolidine (B122466)General structure of a pyrrolidine derivativeReaction with 1,4-dihalides
Piperidine (B6355638)General structure of a piperidine derivativeReaction with 1,5-dihalides or intramolecular cyclization
Morpholine (B109124)General structure of a morpholine derivativeCyclization with a bis(2-haloethyl) ether
Benzofuran (B130515)General structure of a benzofuran derivative enamine.netnih.gov-Wittig rearrangement of an ortho-substituted phenyl benzyl ether analogue st-andrews.ac.ukucsb.edu

The synthesis and characterization of these heterocyclic derivatives would significantly expand the chemical diversity accessible from the this compound scaffold and could lead to the discovery of compounds with novel biological activities.

Synthetic Accessibility and Research Opportunities for Related Structures

The synthetic accessibility of this compound and its analogues is a critical factor that will determine the feasibility of extensive research programs. The parent compound can be readily prepared via reductive amination between 2-ethoxybenzaldehyde and 2-methoxyethanamine, both of which are commercially available starting materials.

The modular nature of this synthesis allows for the straightforward preparation of a wide range of analogues by simply varying the aldehyde and amine components. For instance, substituting 2-ethoxybenzaldehyde with other substituted benzaldehydes or heteroaromatic aldehydes would yield a library of N-benzyl analogues. Similarly, employing different amino ethers would allow for the exploration of the role of the methoxyethyl side chain.

The research opportunities for structures related to this compound are vast and span multiple disciplines. In medicinal chemistry, these compounds could be investigated as potential ligands for a variety of biological targets, leveraging the structural motifs present in known bioactive molecules. The N-benzyl group, for example, is a common feature in many pharmacologically active compounds. nih.gov

In materials science, the incorporation of this scaffold into larger polymeric or supramolecular architectures could lead to the development of new functional materials with interesting properties. The presence of both hydrogen bond donors and acceptors, as well as aromatic and aliphatic regions, provides a rich platform for tuning intermolecular interactions.

Advanced Spectroscopic and Structural Characterization Techniques for N 2 Ethoxybenzyl 2 Methoxyethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. For a molecule such as N-(2-ethoxybenzyl)-2-methoxyethanamine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Advanced 2D NMR Techniques

To overcome the limitations of 1D NMR, particularly in complex molecules with overlapping signals, a suite of 2D NMR experiments would be utilized. wikipedia.org These experiments provide correlation data that reveal the connectivity and spatial relationships between different nuclei. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. harvard.edulibretexts.org For this compound, COSY would reveal the correlations within the ethoxy group (between the -CH₂- and -CH₃ protons), the methoxyethanamine (B8433553) moiety, and the protons on the benzyl (B1604629) ring.

Total Correlation Spectroscopy (TOCSY): TOCSY is an extension of COSY that shows correlations between all protons within a spin system, not just those that are directly coupled. nanalysis.com This would be particularly useful for identifying all the protons belonging to a specific molecular fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the different fragments of the molecule, for instance, by showing the correlation between the benzylic protons and the carbons of the ethoxy-substituted aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethoxy -CH₂-~4.1~64
Ethoxy -CH₃~1.4~15
Benzyl -CH₂-~3.8~50
Methoxy (B1213986) -CH₂-CH₂-N~2.8~55
Methoxy -O-CH₂-~3.5~72
Methoxy -OCH₃~3.3~59
Aromatic C-H (ortho)~6.9~112
Aromatic C-H (meta)~7.2~128
Aromatic C-H (para)~6.9~121
Aromatic C-O-~157
Aromatic C-CH₂-~130

Dynamic NMR for Conformational Studies

The flexibility of the ethyl and methoxyethyl chains, as well as rotation around the various single bonds in this compound, can lead to the existence of multiple conformations in solution. unibas.itunibas.it Dynamic NMR (DNMR) techniques, which involve recording NMR spectra at variable temperatures, can be used to study the kinetics of these conformational changes. unibas.it By analyzing the broadening and coalescence of NMR signals as the temperature is changed, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its molecular weight and composition with a high degree of certainty. nih.gov

Tandem Mass Spectrometry for Metabolite Profiling (Focus on chemical metabolites, not biological)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to produce a fragmentation spectrum. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to confirm the structure of a synthesized molecule. libretexts.org For this compound, key fragmentations would be expected to occur at the ether linkages and the benzylic C-N bond. The analysis of these fragmentation pathways can help in the structural elucidation of potential chemical degradation products or impurities.

A hypothetical table of major expected fragment ions in the mass spectrum of this compound is shown below.

m/z (mass-to-charge ratio)Proposed Fragment Ion
209[M]+ (Molecular Ion)
180[M - C₂H₅]+ (Loss of ethyl group)
135[C₉H₁₁O]+ (2-Ethoxybenzyl cation)
107[C₇H₇O]+ (Tropylium-like ion from benzyl fragment)
74[C₃H₈NO]+ (Methoxyethanamine fragment)

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the crystal lattice and the arrangement of atoms within the unit cell.

For this compound, a successful single-crystal X-ray diffraction analysis would yield crucial structural information. This data would be presented in a crystallographic information file (CIF) and typically includes:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the crystal lattice.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit of the crystal.

Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them, which are fundamental to understanding the molecular geometry.

Torsion Angles: These describe the conformation of the molecule, particularly the spatial arrangement of the ethoxybenzyl and methoxyethanamine moieties.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate how such data would be reported.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C13H21NO2
Formula Weight 223.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor Value

Note: The values in this table are hypothetical and serve for illustrative purposes only, as no experimental data has been found.

Disorder Analysis in Crystal Structures

In some crystal structures, atoms or groups of atoms may not occupy a single, well-defined position but are distributed over two or more sites. This phenomenon is known as crystallographic disorder. Disorder can be static, where different orientations are frozen in the crystal lattice, or dynamic, involving thermal motion.

For a flexible molecule like this compound, disorder could potentially be observed in several regions:

Ethoxy Group: The terminal ethyl group (-CH₂CH₃) of the ethoxy moiety is prone to rotational disorder.

Methoxyethanamine Chain: The flexible alkyl chain of the methoxyethanamine group could adopt multiple conformations within the crystal lattice.

The analysis of disorder involves refining the crystallographic model to account for the multiple positions and their occupancies. This provides a more accurate representation of the electron density and a deeper understanding of the molecule's conformational flexibility in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These two techniques are complementary, as some vibrational modes may be more active in IR and others in Raman.

A vibrational analysis of this compound would reveal characteristic peaks corresponding to its various functional groups. The expected vibrational modes and their approximate wavenumber ranges are:

N-H Stretch: A secondary amine like this compound would show an N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the benzene (B151609) ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methoxyethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretches: The aromatic ring would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-O Stretches: The ether linkages (both aryl-alkyl and alkyl-alkyl) would produce strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups would appear in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

The following table provides a hypothetical summary of the expected major vibrational bands for this compound.

Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
~3350 Medium Weak N-H stretch
~3050 Medium Strong Aromatic C-H stretch
~2970 Strong Strong Aliphatic C-H stretch
~1600, 1480 Strong Medium Aromatic C=C stretch
~1240 Strong Medium Aryl-O stretch
~1120 Strong Medium Alkyl-O stretch
~1100 Medium Weak C-N stretch

Note: The wavenumbers and intensities in this table are hypothetical and based on typical ranges for the respective functional groups. Actual experimental values may vary.

Future Research Directions and Potential Academic Applications

Development of Novel Catalytic Systems for Synthesis

The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine is a prime candidate for the development and optimization of novel catalytic systems. The core structure suggests that a key synthetic step would be the formation of the C-N bond between the 2-ethoxybenzyl group and the 2-methoxyethanamine backbone. Reductive amination of 2-ethoxybenzaldehyde (B52182) with 2-methoxyethanamine stands out as a primary route. Research in this area could focus on creating highly efficient and selective catalysts for this transformation.

Future investigations could explore a range of catalytic approaches:

Lewis Acid Catalysis : Lewis acids such as zinc(II) chloride, scandium(III) triflate, or ytterbium(III) triflate could be investigated to catalyze the reductive etherification or amination process under mild conditions. researchgate.netgoogle.com The development of protocols using catalytic amounts of these reagents would be a significant advancement. researchgate.net

Transition Metal Catalysis : Homogeneous and heterogeneous transition metal catalysts, particularly those based on palladium, copper, or nickel, offer promising routes. mdpi.compnnl.govrsc.org For instance, palladium-on-carbon (Pd/C) has been used for reductive alkylation with hydrogen gas. researchgate.net Copper-based catalysts like Cu(OTf)₂ have shown high efficacy in forming C-S bonds from benzyl (B1604629) alcohols and could be adapted for C-N bond formation. rsc.org

Phase-Transfer Catalysis (PTC) : For reactions involving immiscible reactants, PTC presents an efficient method. Systems using catalysts like polyethylene (B3416737) glycol (PEG) could enhance reaction rates and selectivity, potentially leading to higher yields under milder conditions. researchgate.net

The optimization of these catalytic systems would involve screening various catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing side reactions.

Table 1: Potential Catalytic Systems for Synthesis

Catalytic Approach Catalyst Examples Potential Reducing Agent Key Advantages
Lewis Acid Catalysis Sc(OTf)₃, Yb(OTf)₃, ZnCl₂ Triethylsilane, Hydrosilanes Mild reaction conditions, good to excellent yields. researchgate.net
Transition Metal Catalysis Pd/C, Ni/HZSM-5, Cu(OTf)₂ H₂, NaBH₄ High selectivity, potential for heterogeneous catalysis and catalyst recycling. researchgate.netmdpi.compnnl.gov

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains several features that make it an attractive building block for supramolecular chemistry. The field of self-assembly relies on specific, non-covalent interactions to construct larger, ordered structures from individual molecular components. vt.edu

Potential interactions involving this compound include:

Hydrogen Bonding : The secondary amine (-NH-) group is a classic hydrogen bond donor and acceptor, enabling the formation of chains, networks, or discrete aggregates. vt.edu

π-π Stacking : The electron-rich aromatic ring of the ethoxybenzyl group can participate in π-π stacking interactions, which are crucial for organizing molecules in a columnar or layered fashion.

Host-Guest Chemistry : The flexible ether chains and the aromatic cavity could allow the molecule to act as a guest within larger host molecules like crown ethers or cyclodextrins, or potentially as a host for smaller species. vt.edu

Research could focus on designing systems where this compound or its derivatives self-assemble into predictable and functional architectures such as gels, liquid crystals, or micelles. nih.govresearchgate.net The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex, well-defined supramolecular polymers or networks. vt.eduupenn.edu The ability to tune these interactions by modifying the molecular structure offers a pathway to materials with tailored properties. nih.gov

Role as Intermediates in Complex Molecule Synthesis

The compound this compound can serve as a valuable intermediate in the multistep synthesis of more complex target molecules, particularly in the pharmaceutical and fine chemical industries.

Key synthetic applications include:

Protecting Group Chemistry : The benzyl group is a widely used protecting group for alcohols and amines due to its stability and ease of removal via catalytic hydrogenation. organic-chemistry.orgyoutube.com The 2-ethoxybenzyl moiety in this compound could function similarly, allowing for selective reactions at other sites in a molecule before being cleaved under specific conditions. organic-chemistry.org

Scaffold for Derivatization : The secondary amine is a reactive handle for further functionalization. It can undergo N-alkylation, N-acylation, or be incorporated into larger heterocyclic structures, making it a versatile precursor for creating libraries of related compounds for biological screening.

Precursor to Bioactive Molecules : Many biologically active compounds contain substituted benzylamine (B48309) or phenoxyethanamine cores. google.comnih.gov this compound provides a specific substitution pattern that could be a key fragment in the convergent synthesis of novel therapeutic agents.

Future work would involve incorporating this intermediate into synthetic routes for complex natural products or designed molecules, leveraging its unique structure to achieve desired stereochemistry and functionality.

Advancements in Green Chemistry Methodologies for Compound Preparation

The preparation of this compound provides an excellent platform for applying and advancing the principles of green chemistry. The goal is to develop synthetic methods that are more environmentally benign, safer, and more efficient. alfa-chemistry.com

Key green chemistry strategies could include:

Atom Economy : Designing synthetic routes, such as direct amination, that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Use of Greener Solvents : Moving away from hazardous solvents like dichloromethane (B109758) towards more sustainable alternatives such as ethanol (B145695), water, or solvent-free reaction conditions. ias.ac.inresearchgate.net

Energy Efficiency : Employing methods like microwave-assisted or sonochemical reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating. alfa-chemistry.com

Renewable Feedstocks : Investigating the synthesis of precursors like 2-ethoxybenzaldehyde and 2-methoxyethanamine from renewable biomass sources.

Heterogeneous Catalysis : Developing robust, recyclable solid catalysts (e.g., metal oxides or metals on solid supports) to replace homogeneous catalysts, which simplifies product purification and reduces waste streams. mdpi.com The traditional Williamson ether synthesis, for example, often has poor atom economy and uses hazardous reagents, creating opportunities for greener alternatives. mdpi.comacs.org

Research in this area would contribute to more sustainable chemical manufacturing processes, which is a critical goal for both academic and industrial chemistry. alfa-chemistry.comresearchgate.net

Table 2: Green Chemistry Approaches for Preparation

Green Chemistry Principle Proposed Methodology Expected Benefit
Atom Economy Direct reductive amination of 2-ethoxybenzaldehyde. High atom efficiency, minimizes byproducts.
Safer Solvents Use of ethanol, water, or supercritical CO₂ as reaction media. Reduced toxicity and environmental impact. researchgate.net
Energy Efficiency Microwave-assisted synthesis. Drastically reduced reaction times and energy input. alfa-chemistry.com

Exploration of Structure for Material Science Applications (e.g., polymer modification)

The distinct functionalities within this compound make it a promising candidate for applications in material science, particularly for the chemical modification of polymers. nih.gov Introducing this molecule onto a polymer backbone can impart new and desirable properties.

Potential applications in polymer modification include:

Surface Functionalization : The amine group can be grafted onto polymers containing reactive functional groups like epoxides, acyl chlorides, or isocyanates. This modification can alter the surface properties of the material, such as hydrophilicity, biocompatibility, or adhesion.

Development of "Smart" Polymers : The ethoxy and methoxy (B1213986) groups can influence the solubility and thermal response of a polymer. By incorporating this compound into a polymer structure, it may be possible to create materials that respond to external stimuli like temperature or pH. mdpi.com For example, poly(2-oxazoline)s are a class of polymers known for their stimuli-responsive behavior and potential in biomedical applications. mdpi.commdpi.com

Enhancing Biocompatibility : The ether linkages are common motifs in biocompatible polymers like polyethylene glycol (PEG). alfa-chemistry.com Grafting this compound onto a biomaterial could potentially improve its compatibility with biological systems, reducing inflammatory responses. researchgate.net

Future research could involve synthesizing copolymers with monomers containing the this compound structure or using it as a post-polymerization modification agent to create new functional materials for biomedical devices, sensors, or advanced coatings. nih.govmdpi.com

Q & A

Q. What synthetic routes are recommended for preparing N-(2-ethoxybenzyl)-2-methoxyethanamine, and how can reaction conditions be optimized?

A common method involves reductive amination or nucleophilic substitution. For example, 2-methoxyethanamine can react with 2-ethoxybenzyl halides in anhydrous ethanol under reflux with stirring for 6–12 hours . Optimization factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to ethanol.
  • Catalysts : Use of NaBH4_4 or Pd/C for reductive amination.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Yield improvements (e.g., up to 70–80%) can be achieved by controlling stoichiometry (1:1 molar ratio of amine to benzyl halide) and inert atmospheres to prevent oxidation .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethoxybenzyl and methoxyethyl moieties. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC/MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 224.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous N-substituted benzylamines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Conflicting metabolic data (e.g., O-dealkylation vs. N-dealkylation dominance) require:

  • Comparative Studies : Parallel in vitro assays (e.g., liver microsomes from multiple species) to identify species-specific metabolism .
  • Isotopic Labeling : Use 13^{13}C or 2^{2}H labels on ethoxy/methoxy groups to track metabolic cleavage sites via LC-MS/MS.
  • Enzyme Inhibition : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) to pinpoint responsible isoforms .

Q. What computational strategies predict the biological activity or receptor binding of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin or NMDA receptors, leveraging homology models from related arylcyclohexylamines .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity data from analogs (e.g., PCMEA) to predict potency .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How should researchers design experiments to assess neurotoxicity or psychostimulant effects?

  • In Vivo Models : Administer doses (e.g., 1–10 mg/kg) to rodents and monitor locomotor activity (open-field tests) or prepulse inhibition (PPI) for sensorimotor gating deficits .
  • Biomarker Analysis : Quantify metabolites (e.g., O-dealkylated products) in urine via GC/MS after solid-phase extraction .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to evaluate NMDA receptor modulation .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers address low yields or impurities in scaled-up synthesis?

  • Process Optimization :
    • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) to reduce side reactions.
    • Catalyst Screening : Test alternatives like TiCl4_4 for imine formation.
  • Purification : Employ flash chromatography with gradient elution (hexane → ethyl acetate) or preparative HPLC for polar impurities .

Data Interpretation and Reproducibility

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be mitigated?

  • Dynamic Effects : Rotamers in the ethoxybenzyl group may cause signal splitting. Use higher temperatures (e.g., 60°C) or deuterated DMSO to simplify spectra .
  • Impurity Identification : Compare with spectra of intermediates (e.g., unreacted 2-methoxyethanamine) .

Q. How can batch-to-batch variability in biological activity be minimized?

  • Strict QC : Validate purity (>95%) via HPLC-UV (λ = 254 nm) and elemental analysis.
  • Standardized Assays : Use internal controls (e.g., reference agonists) in receptor binding studies .

Emerging Research Directions

Q. What unexplored applications exist for this compound in medicinal chemistry?

  • Prodrug Development : Explore esterase-sensitive derivatives for targeted CNS delivery.
  • Anticancer Potential : Screen for histone deacetylase (HDAC) inhibition using cell viability assays (e.g., MTT in HeLa cells) .

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